molecular formula C17H16N4O B7462962 Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone

Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone

Cat. No. B7462962
M. Wt: 292.33 g/mol
InChI Key: LZUOXFBLJZNDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzotriazole-based photoinitiator that is used to initiate the polymerization process in the presence of light. It has a unique structure that allows it to absorb light in the UV range and initiate the polymerization of various monomers.

Mechanism of Action

Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone acts as a photoinitiator by absorbing light in the UV range and initiating the polymerization of various monomers. The absorption of light results in the formation of a radical cation that reacts with the monomer to form a polymer chain. The radical cation is generated by the transfer of an electron from the excited state of the photoinitiator to the monomer.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not intended for use in drug development, and therefore, there is no information available on its pharmacokinetics or pharmacodynamics.

Advantages and Limitations for Lab Experiments

One of the major advantages of Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone is its ability to initiate the polymerization of various monomers under mild conditions. It is also highly efficient and can initiate polymerization reactions in a short amount of time. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain applications.

Future Directions

There are several future directions for the use of Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone in scientific research. One potential application is in the development of photoresponsive materials for use in sensors and actuators. Another potential application is in the synthesis of polymers with specific properties, such as biodegradability or biocompatibility. Additionally, there is potential for the use of this compound in the development of new photopolymerization techniques that can be used in various fields, such as microelectronics and nanotechnology.
In conclusion, this compound is a compound that has significant potential in scientific research. Its unique structure and ability to initiate polymerization reactions under mild conditions make it a valuable tool in the development of new materials and techniques. While there is limited information available on its biochemical and physiological effects, its potential applications in various fields suggest that it will continue to be an important compound in scientific research.

Synthesis Methods

The synthesis of Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone involves the reaction of 4-(benzotriazol-1-ylmethyl)benzaldehyde with azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields a white crystalline product that is purified by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone has numerous applications in scientific research. It is commonly used as a photoinitiator in the polymerization of various monomers such as acrylates, methacrylates, and vinyl monomers. It has also been used in the synthesis of various polymers such as polyurethanes, polyesters, and polyamides. Additionally, it has been used in the development of photoresponsive materials, such as photochromic and photoluminescent materials.

properties

IUPAC Name

azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(20-10-3-11-20)14-8-6-13(7-9-14)12-21-16-5-2-1-4-15(16)18-19-21/h1-2,4-9H,3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUOXFBLJZNDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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